1-[1H-1,2,3-Benzotriazol-1-yl(pyridin-2-yl)methyl]pyrrolidin-2-one
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Overview
Description
1-[1H-1,2,3-Benzotriazol-1-yl(pyridin-2-yl)methyl]pyrrolidin-2-one is a compound that belongs to the class of heterocyclic organic compounds It features a pyrrolidin-2-one core, which is a five-membered lactam ring, substituted with a benzotriazolyl group and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1H-1,2,3-Benzotriazol-1-yl(pyridin-2-yl)methyl]pyrrolidin-2-one typically involves the reaction of benzotriazole with pyridine-2-carbaldehyde and pyrrolidin-2-one. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[1H-1,2,3-Benzotriazol-1-yl(pyridin-2-yl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
1-[1H-1,2,3-Benzotriazol-1-yl(pyridin-2-yl)methyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: It may be explored for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: The compound’s structure suggests potential applications in drug discovery and development. It can be modified to enhance its pharmacological properties and reduce toxicity.
Mechanism of Action
The mechanism of action of 1-[1H-1,2,3-Benzotriazol-1-yl(pyridin-2-yl)methyl]pyrrolidin-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzotriazolyl group can act as a ligand, binding to metal ions and influencing their reactivity. The pyridinyl group may participate in hydrogen bonding or π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A simpler analog without the benzotriazolyl and pyridinyl groups. It serves as a basic scaffold for various derivatives.
Benzotriazole: A related compound that lacks the pyrrolidin-2-one and pyridinyl groups. It is widely used in corrosion inhibitors and UV stabilizers.
Pyridine-2-carbaldehyde: A precursor in the synthesis of 1-[1H-1,2,3-Benzotriazol-1-yl(pyridin-2-yl)methyl]pyrrolidin-2-one, featuring a pyridinyl group but lacking the benzotriazolyl and pyrrolidin-2-one moieties.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct reactivity and properties. The presence of both benzotriazolyl and pyridinyl groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields .
Properties
IUPAC Name |
1-[benzotriazol-1-yl(pyridin-2-yl)methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-15-9-5-11-20(15)16(13-7-3-4-10-17-13)21-14-8-2-1-6-12(14)18-19-21/h1-4,6-8,10,16H,5,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSXUIPXWBLQHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C(C2=CC=CC=N2)N3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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